7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid
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Overview
Description
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its fused bicyclic structure, which includes a fluorine atom at the 7th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. The unique structural features of this compound make it a valuable scaffold in medicinal chemistry and material science .
Preparation Methods
The synthesis of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or toluene .
Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to achieve higher yields and purity. These methods are optimized for large-scale production and often employ catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic environments, and varying temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
7-Fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-A]pyridine: Lacks the fluorine and methyl groups, resulting in different chemical and biological properties.
2-Methyl-imidazo[1,2-A]pyridine-3-carboxylic acid: Similar structure but without the fluorine atom, leading to variations in reactivity and activity.
7-Fluoro-imidazo[1,2-A]pyridine: Lacks the carboxylic acid group, affecting its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
7-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
MIUSFUMUEVCHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)F)C(=O)O |
Origin of Product |
United States |
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